EGFR Kinase Inhibition: 1H-Pyrazole-1-carbothioamide Derivatives vs. Erlotinib
A series of 1H-pyrazole-1-carbothioamide derivatives were designed and evaluated for EGFR kinase inhibition. In silico docking and 2D-QSAR models revealed that the activity of these derivatives as EGFR inhibitors is significantly influenced by adjacency distance matrix descriptors [1]. Among the designed compounds, 11 novel derivatives were predicted to have high potency. Notably, compound 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) displayed potent EGFR inhibitory activity with an IC50 of 0.07 μM, which was comparable to the positive control erlotinib (a clinically approved EGFR inhibitor) [2]. This demonstrates that the 1H-pyrazole-1-carbothioamide scaffold can yield EGFR inhibitors with potency on par with established drugs, providing a viable alternative for development.
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.07 μM (for derivative C5: 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) |
| Comparator Or Baseline | Erlotinib (positive control) |
| Quantified Difference | Comparable (no significant difference reported) |
| Conditions | In vitro kinase assay; molecular docking studies |
Why This Matters
This evidence supports the selection of 1H-pyrazole-1-carbothioamide-based compounds as competitive EGFR inhibitors for anticancer drug discovery, offering a structurally distinct scaffold from quinazoline-based inhibitors like erlotinib.
- [1] Hajalsiddig, T. T. H., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18675-18684. View Source
- [2] Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. MedChemExpress. (Accessed 2025). View Source
